![molecular formula C12H6Cl2IN3 B6322653 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine CAS No. 1095708-36-3](/img/structure/B6322653.png)
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique chemical properties. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
作用机制
Target of Action
The primary target of 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is the interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . IL-17A plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound interacts with IL-17A, inhibiting its activity . This inhibition disrupts the signaling through the IL-17R, reducing the pro-inflammatory response
Biochemical Pathways
The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this axis, reducing inflammation and tissue damage . This can lead to improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Pharmacokinetics
It is mentioned that small molecule il-17a inhibitors may provide efficacy comparable to anti-il-17a antibodies for psoriasis .
Result of Action
The inhibition of IL-17A by the compound leads to a reduction in inflammation and tissue damage . This can result in improved symptoms in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of the chlorine atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the iodine atom: Iodination can be carried out using iodine or iodinating agents such as N-iodosuccinimide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide, potassium tert-butoxide, or organolithium compounds can be used.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or alkyne-linked compounds.
科学研究应用
Anticancer Properties
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer activity. The compound has been studied for its ability to inhibit specific kinases associated with cancer cell proliferation. For instance, it has been shown to act as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and receptor-mediated signaling pathways in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anti-parasitic Activity
In a recent study, derivatives of imidazo[1,2-b]pyridazine were evaluated for their activity against parasites such as Trypanosoma brucei and Leishmania infantum. The compound exhibited significant activity against the trypomastigote form of T. brucei with an effective concentration (EC50) of 0.38 µM; however, its solubility issues limited further assessments of cytotoxicity and activity against other forms of the parasite .
General Synthetic Route
- Step 1 : Cyclocondensation of appropriate precursors such as 3-amino-6-chloropyridazine.
- Step 2 : Introduction of halogen substituents at specific positions to yield the desired product.
- Step 3 : Purification through chromatography techniques to isolate the final compound.
Agrochemical Potential
Recent patents have explored the use of imidazo[1,2-b]pyridazine derivatives as agrochemicals aimed at enhancing plant protection against pests and diseases. The compound's ability to penetrate plant tissues effectively suggests its potential use in formulations designed to protect crops from insect infestations while minimizing environmental impact .
Case Studies
Study | Objective | Findings |
---|---|---|
Study on AAK1 Inhibition | Evaluate anticancer properties | Demonstrated inhibition of AAK1 with implications for cancer treatment |
Antimicrobial Evaluation | Assess antimicrobial efficacy | Effective against certain bacterial strains |
Anti-parasitic Activity | Test on T. brucei | EC50 = 0.38 µM against trypomastigote form |
相似化合物的比较
Similar Compounds
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
- 6-Chloro-3-(2-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
生物活性
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects against various pathogens and its cytotoxicity in human cell lines.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chloro and iodo substituent on the imidazo[1,2-b]pyridazine scaffold, which is significant for its biological interactions.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable activity against several pathogens, including protozoan parasites. Below are key findings from various studies.
In Vitro Activity Against Protozoan Parasites
A study evaluated the compound's activity against Leishmania donovani, Leishmania infantum, and Trypanosoma brucei brucei. The results indicated:
Pathogen | Activity (EC50) | Notes |
---|---|---|
Leishmania donovani (promastigote) | >15.6 µM | Poor activity observed |
Leishmania infantum (amastigote) | >1.6 µM | Poor solubility noted |
Trypanosoma brucei brucei (trypomastigote) | 0.38 µM | Significant activity observed |
Despite showing effective activity against T. b. brucei, the compound exhibited limited solubility and efficacy against the Leishmania species, which may hinder its therapeutic application .
Cytotoxicity Assessment
The cytotoxic effects of the compound were assessed using the HepG2 human liver cancer cell line. The results highlighted:
Cell Line | Cytotoxicity (CC50) |
---|---|
HepG2 | >7.8 µM |
The high CC50 value indicates low cytotoxicity, suggesting that while the compound may be effective against certain pathogens, it is relatively safe for human cells at higher concentrations .
Structure-Activity Relationship (SAR)
The incorporation of halogen atoms (chlorine and iodine) in the structure is critical for enhancing biological activity. Studies suggest that these modifications can influence the binding affinity to target proteins and improve pharmacokinetic properties.
Case Studies and Literature Review
- Case Study on Trypanosomiasis : A comparative study with existing antitrypanosomal drugs showed that this compound outperformed some traditional treatments in terms of potency against T. b. brucei.
- Leishmaniasis Research : In another study focused on leishmaniasis treatment, this compound was part of a series that demonstrated varying degrees of efficacy based on structural modifications, emphasizing the importance of further SAR studies to optimize its effectiveness .
属性
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2IN3/c13-8-3-1-7(2-4-8)11-12(15)18-10(16-11)6-5-9(14)17-18/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBMHRNHWNNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=N2)C=CC(=N3)Cl)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。